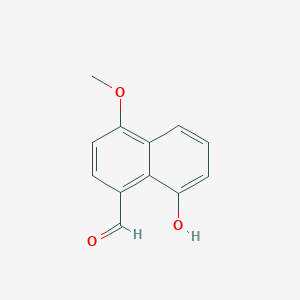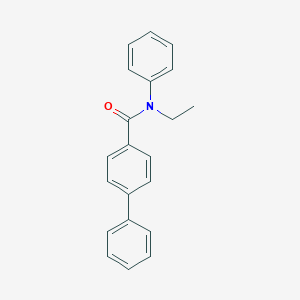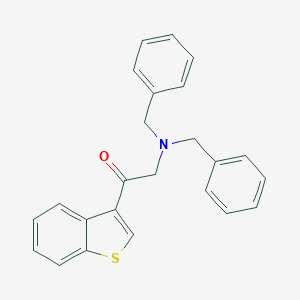![molecular formula C13H11ClO3S2 B274508 1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274508.png)
1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as CTME, is a chemical compound that has been widely used in scientific research. It belongs to the family of sulfonyl ketones and has shown promising results in various studies. The purpose of
Mechanism of Action
1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone inhibits the activity of PKC by binding to its regulatory domain. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound can modulate these processes and potentially treat various diseases, including cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It can also modulate the immune system by inhibiting the activation of T cells and reducing the production of cytokines. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it an ideal tool for investigating the role of PKC in various biological processes. This compound is also relatively easy to synthesize, which makes it readily available for scientific research. However, this compound has some limitations. It has low solubility in water, which can limit its use in some experiments. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several possible future directions for 1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone research. One potential direction is to investigate its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Another potential direction is to investigate its role in modulating the immune system. This compound has been shown to inhibit the activation of T cells, and further research is needed to determine its potential as an immunosuppressive agent. Finally, this compound can be used as a tool to investigate the role of PKC in various biological processes. Further research is needed to determine the specific mechanisms by which this compound modulates PKC activity and its downstream effects on cellular processes.
Conclusion
In conclusion, this compound is a promising compound that has been extensively used in scientific research. It has shown potential as an anticancer agent and a modulator of the immune system. This compound's ability to inhibit PKC activity makes it an ideal tool for investigating the role of PKC in various biological processes. However, further research is needed to determine its efficacy in vivo and its potential as an immunosuppressive agent. Overall, this compound represents a valuable pharmacological tool for investigating various biological processes and has the potential to lead to the development of new therapies for various diseases.
Synthesis Methods
1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone can be synthesized through a multi-step process involving the reaction of various reagents. The initial step involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting compound with 4-methylbenzenesulfonyl chloride. The final step involves the reaction of the intermediate compound with ethyl magnesium bromide. The yield of the final product is around 50%.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone has been extensively used in scientific research as a pharmacological tool to investigate various biological processes. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in regulating various cellular processes. This compound has also been shown to inhibit the growth of cancer cells, and its potential as an anticancer agent is currently being investigated.
properties
Molecular Formula |
C13H11ClO3S2 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2-(4-methylphenyl)sulfonylethanone |
InChI |
InChI=1S/C13H11ClO3S2/c1-9-2-4-10(5-3-9)19(16,17)8-11(15)12-6-7-13(14)18-12/h2-7H,8H2,1H3 |
InChI Key |
VZOBZDWUQRPGMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(S2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B274429.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
![1-[2-[(diethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B274436.png)
![4-(4-Isopropylphenyl)-5-methyl-pyridazino[4,3-b]indol-3-amine](/img/structure/B274438.png)





![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)
![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)
